molecular formula C24H19BrClN3O2S B2984589 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide CAS No. 422287-34-1

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

Cat. No.: B2984589
CAS No.: 422287-34-1
M. Wt: 528.85
InChI Key: CZPHNAOOWKPDPH-UHFFFAOYSA-N
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Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bromine, sulfur, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Thionation: The conversion of the carbonyl group to a thiocarbonyl group is carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).

    Substitution Reactions: The final step involves the substitution of the quinazolinone core with the benzamide moiety, which is achieved through nucleophilic substitution reactions using appropriate benzoyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl and thiocarbonyl groups can be reduced to alcohols and thiols, respectively, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles (amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Substituted quinazolinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide
  • 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-methylphenyl)ethyl]benzamide

Uniqueness

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and sulfur substitutions, along with the benzamide moiety, contribute to its potential as a versatile compound in scientific research and therapeutic applications.

Properties

CAS No.

422287-34-1

Molecular Formula

C24H19BrClN3O2S

Molecular Weight

528.85

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

InChI

InChI=1S/C24H19BrClN3O2S/c25-18-7-10-21-20(13-18)23(31)29(24(32)28-21)14-16-1-5-17(6-2-16)22(30)27-12-11-15-3-8-19(26)9-4-15/h1-10,13H,11-12,14H2,(H,27,30)(H,28,32)

InChI Key

CZPHNAOOWKPDPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl

solubility

not available

Origin of Product

United States

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